molecular formula C15H11Br2N3O2S B2983097 6,8-dibromo-3-{2-[2-(propan-2-ylidene)hydrazin-1-yl]-1,3-thiazol-4-yl}-2H-chromen-2-one CAS No. 256511-37-2

6,8-dibromo-3-{2-[2-(propan-2-ylidene)hydrazin-1-yl]-1,3-thiazol-4-yl}-2H-chromen-2-one

Cat. No.: B2983097
CAS No.: 256511-37-2
M. Wt: 457.14
InChI Key: HXVGRSRRMXCVRD-UHFFFAOYSA-N
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Description

6,8-Dibromo-3-{2-[2-(propan-2-ylidene)hydrazin-1-yl]-1,3-thiazol-4-yl}-2H-chromen-2-one is a complex organic compound that features a unique combination of bromine, thiazole, and chromenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-3-{2-[2-(propan-2-ylidene)hydrazin-1-yl]-1,3-thiazol-4-yl}-2H-chromen-2-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-3-{2-[2-(propan-2-ylidene)hydrazin-1-yl]-1,3-thiazol-4-yl}-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule.

Scientific Research Applications

6,8-Dibromo-3-{2-[2-(propan-2-ylidene)hydrazin-1-yl]-1,3-thiazol-4-yl}-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6,8-dibromo-3-{2-[2-(propan-2-ylidene)hydrazin-1-yl]-1,3-thiazol-4-yl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dibromo-3-{2-[2-(propan-2-ylidene)hydrazin-1-yl]-1,3-thiazol-4-yl}-2H-chromen-2-one is unique due to its specific combination of bromine, thiazole, and chromenone moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

6,8-dibromo-3-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Br2N3O2S/c1-7(2)19-20-15-18-12(6-23-15)10-4-8-3-9(16)5-11(17)13(8)22-14(10)21/h3-6H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVGRSRRMXCVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(=CS1)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Br2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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